2-m-Tolyltetrahydrofuran-2-carbonitrile
Description
2-m-Tolyltetrahydrofuran-2-carbonitrile is a heterocyclic compound featuring a tetrahydrofuran (THF) ring substituted at the 2-position with a meta-tolyl (3-methylphenyl) group and a nitrile (-CN) functional group. This structure combines the lipophilic aromatic character of the m-tolyl substituent with the polar nitrile group, making it a molecule of interest in pharmaceutical and synthetic chemistry.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(3-methylphenyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-10-4-2-5-11(8-10)12(9-13)6-3-7-14-12/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
PSBGXAPJJFQENW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCO2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-m-Tolyltetrahydrofuran-2-carbonitrile with three classes of compounds derived from the provided evidence:
Chromene-carbonitrile derivatives ().
Tetrahydrofuran-carbonitrile derivatives with heterocyclic substituents ().
Structural and Functional Group Comparisons
Chromene-Carbonitrile Derivatives ()
- Example Compounds: Compound 2M: 2-Amino-6-hydroxy-4-(2-bromophenyl)-4H-chromene-3-carbonitrile . Compound 1E: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile .
- Key Differences: Chromene derivatives feature a fused benzene-pyran ring system, whereas this compound has a saturated THF ring. Chromene compounds include amino (-NH₂) and hydroxyl (-OH) groups, absent in the target compound.
Tetrahydrofuran-Carbonitrile Derivatives ()
Physical and Spectroscopic Properties
Table 1: Comparative Data for Analogous Compounds
Key Observations:
- Chromene Derivatives : Higher melting points (220–227°C) suggest strong intermolecular interactions (hydrogen bonding via –NH₂ and –OH). The nitrile IR stretch (~2,190–2,200 cm⁻¹) aligns with typical –CN absorptions.
- THF-Carbonitrile () : The hydroxyl group would lower melting points compared to purely aromatic substituents (e.g., m-tolyl). Its –CN stretch would likely appear near 2,200 cm⁻¹, similar to chromene derivatives.
- This compound (Inferred) :
- Expected higher lipophilicity than hydroxylated analogs due to the m-tolyl group.
- Melting point likely lower than chromene derivatives (absence of –NH₂/–OH).
- IR spectrum would show –CN (~2,200 cm⁻¹) and aromatic C–H stretches (~3,000–3,100 cm⁻¹).
Limitations and Recommendations
The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Future studies should prioritize:
Experimental determination of its physical and spectral properties.
Computational modeling (e.g., DFT) to predict reactivity and solubility.
Exploration of synthetic routes and biological activity.
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